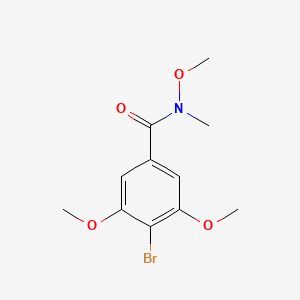

4-bromo-N,3,5-trimethoxy-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,3,5-trimethoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO4/c1-13(17-4)11(14)7-5-8(15-2)10(12)9(6-7)16-3/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYOXWLGETWHJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C(=C1)OC)Br)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Bromo N,3,5 Trimethoxy N Methylbenzamide

Retrosynthetic Analysis of the Benzamide (B126) Framework

A retrosynthetic analysis of the target molecule, 4-bromo-3,5-dimethoxy-N-methylbenzamide, logically deconstructs the compound into simpler, more readily available starting materials. The primary disconnection severs the amide bond, a robust and common linkage in many pharmaceutical and fine chemical compounds. This initial step yields two key precursors: 4-bromo-3,5-dimethoxybenzoic acid and N-methylamine.

Given that 4-bromo-3,5-dimethoxybenzoic acid is a known compound and commercially available, the synthetic challenge is significantly streamlined. google.comnih.govsigmaaldrich.comsynquestlabs.com This availability obviates the need for a multi-step synthesis of the substituted benzoic acid itself, allowing for a more direct and efficient synthetic route.

Alternatively, a different retrosynthetic path could involve the late-stage introduction of the bromine atom. This would commence with 3,5-dimethoxy-N-methylbenzamide, which could then undergo electrophilic aromatic substitution to install the bromine at the 4-position. This latter approach, however, may present challenges in controlling the regioselectivity of the bromination.

Classical and Modern Approaches to Benzamide Synthesis

The formation of the benzamide linkage is a cornerstone of organic synthesis, with a variety of well-established methods at the disposal of chemists. These can be broadly categorized into several key approaches.

Amide Bond Formation via Carboxylic Acid Derivatives and Amines

The most prevalent and reliable method for constructing benzamides involves the reaction of a carboxylic acid derivative with an amine. acs.orgwikipedia.org This can be achieved through several activation strategies for the carboxylic acid.

One classical approach is the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine, in this case, N-methylamine, to form the desired amide.

Modern advancements have led to the widespread use of coupling reagents that facilitate the direct reaction between a carboxylic acid and an amine without the need for prior conversion to an acyl halide. researchgate.net These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. A specific example found in the literature for a similar compound, 3,N-dimethoxy-N-methylbenzamide, utilizes EDC as the coupling agent. chemicalbook.com

Another contemporary method involves the use of boronic acids or their derivatives as catalysts for the direct amidation of carboxylic acids. acs.org These "greener" approaches often proceed under milder conditions and can offer high yields.

| Coupling Reagent Class | Specific Examples | Key Features |

| Carbodiimides | DCC, EDC | Widely used, high efficiency, can be used with additives like HOBt. |

| Phosphonium Salts | BOP, PyBOP | Effective for sterically hindered substrates. |

| Uronium/Guanidinium Salts | HBTU, HATU | Rapid reactions, high yields. |

| Boron-based Reagents | Boronic acids, B(OCH₂CF₃)₃ | Milder conditions, considered a "greener" alternative. acs.org |

Electrophilic Aromatic Substitution Routes

An alternative synthetic strategy involves forming the benzamide core first and then introducing the bromine substituent via electrophilic aromatic substitution. researchgate.netrsc.orgwku.edu Starting from 3,5-dimethoxybenzoic acid, one could first synthesize 3,5-dimethoxy-N-methylbenzamide. Subsequent bromination would then be required to introduce the bromine atom at the 4-position.

The two methoxy (B1213986) groups are ortho, para-directing, and strongly activating. The position para to both methoxy groups is the most sterically accessible and electronically enriched site for electrophilic attack. Therefore, direct bromination of 3,5-dimethoxy-N-methylbenzamide would be expected to proceed with high regioselectivity to the desired 4-bromo product. Common brominating agents for such transformations include N-bromosuccinimide (NBS) or elemental bromine in the presence of a Lewis acid catalyst. youtube.comorganic-chemistry.org

Direct Condensation Methods

Direct condensation of a carboxylic acid and an amine by heating to high temperatures to drive off water is a classical but less common method for benzamide synthesis due to the harsh conditions required, which can lead to side reactions and decomposition of sensitive substrates. researchgate.net This method is generally not favored for the synthesis of highly functionalized molecules like 4-bromo-N,3,5-trimethoxy-N-methylbenzamide.

Targeted Synthesis of this compound

Based on the retrosynthetic analysis and the available methodologies, the most direct and efficient synthesis of this compound would involve the coupling of 4-bromo-3,5-dimethoxybenzoic acid with N-methylamine.

A plausible synthetic protocol would involve dissolving 4-bromo-3,5-dimethoxybenzoic acid in a suitable aprotic solvent, such as dichloromethane (B109758) or dimethylformamide. A coupling reagent, for instance, EDC, along with an amine base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), would then be added. Finally, N-methylamine, likely as a solution in a solvent like THF or as its hydrochloride salt with an additional equivalent of base, would be introduced to the reaction mixture. The reaction would typically be stirred at room temperature until completion.

| Reagent/Solvent | Function |

| 4-bromo-3,5-dimethoxybenzoic acid | Starting material |

| N-methylamine | Amine source |

| EDC (or similar coupling agent) | Carboxylic acid activator |

| Triethylamine (or DIPEA) | Base to neutralize HCl formed and facilitate amine coupling |

| Dichloromethane (or DMF) | Aprotic solvent |

Strategies for Introducing the Bromine Atom at the 4-Position

As previously discussed, the bromine atom can be incorporated at different stages of the synthesis.

Late Stage Introduction: Alternatively, one could start with 3,5-dimethoxybenzoic acid, convert it to 3,5-dimethoxy-N-methylbenzamide, and then perform an electrophilic aromatic bromination. The strong activating and ortho, para-directing nature of the two methoxy groups would favor the introduction of the bromine atom at the C4 position. Reagents such as N-bromosuccinimide (NBS) in a solvent like acetonitrile (B52724) are known to be effective for the regioselective bromination of activated aromatic systems. researchgate.net

Regioselective Introduction of Methoxy Groups at 3,5 Positions

The precise placement of methoxy groups at the 3 and 5 positions of the benzene (B151609) ring is a critical step in the synthesis of this compound. This regioselectivity is often dictated by the directing effects of the substituents already present on the aromatic ring.

One common strategy involves starting with a precursor molecule that contains hydroxyl groups at the 3 and 5 positions. These hydroxyl groups can then be converted to methoxy groups through a Williamson ether synthesis, which involves deprotonation of the hydroxyl groups with a base to form alkoxides, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663).

Alternatively, if the synthesis starts from a molecule with a different substitution pattern, electrophilic aromatic substitution reactions can be employed. The directing effects of the existing groups will determine the position of the incoming methoxy groups. For instance, if a meta-directing group is present at the 1-position, it will favor the introduction of substituents at the 3 and 5 positions.

In a study on the synthesis of 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide, the methoxy groups were already present in the starting material, 3,4,5-trimethoxybenzoyl chloride. nih.govresearchgate.net This highlights the importance of selecting an appropriately substituted starting material to simplify the synthetic route. The orientation of these methoxy groups in the final product was analyzed, with the methoxy groups at the 3 and 5 positions lying nearly in the plane of the aromatic ring. nih.govresearchgate.net

N-Methylation and N-Methoxy Substitution Techniques

The formation of the N-methyl-N-methoxyamide (Weinreb amide) functionality is a key transformation. This moiety is particularly useful in organic synthesis as it allows for the controlled addition of nucleophiles to the carbonyl group without over-addition.

The synthesis of N-methoxy-N-methylamides, often referred to as Weinreb amides, can be achieved by reacting a carboxylic acid or its derivative with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent.

For the N-methylation of a pre-existing amide, various methods are available. A common approach involves the use of a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. The base deprotonates the amide nitrogen, making it more nucleophilic and facilitating the reaction with the methylating agent.

An iron-catalyzed direct N-methylation of N-methoxy benzamides has been reported, which utilizes the methoxy group as a "built-in" methylene (B1212753) donor in a solvent-free approach. researchgate.net Another study describes a method for the simultaneous N-methylation and deacetylation of an N-acetylated precursor using methyl trifluoromethanesulfonate (B1224126) (TfOMe) in the presence of a sterically hindered base, 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP). clockss.org

Advanced Synthetic Methodologies

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex molecules like this compound, focusing on efficiency, selectivity, and sustainability.

Catalytic Protocols for C-X Bond Formation (X=Br)

The introduction of a bromine atom at the 4-position of the benzamide ring is a crucial step. Catalytic methods for C-Br bond formation are often preferred due to their mild reaction conditions and high selectivity.

Transition-metal-free decarboxylative bromination of aromatic carboxylic acids has been demonstrated as an effective method. rsc.org This reaction can be performed using reagents like tetrabutylammonium (B224687) tribromide (Bu₄NBr₃). The position of the incoming bromine atom is determined by the substitution pattern of the starting aromatic carboxylic acid.

Green Chemistry Approaches in Benzamide Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of benzamide synthesis, several green approaches have been developed.

One such approach involves the use of solvent- and activation-free conditions. tandfonline.comtandfonline.com For instance, the N-benzoylation of amines can be achieved using vinyl benzoate (B1203000) as a benzoylating agent without the need for a solvent or an activating agent. tandfonline.comtandfonline.com Another green method for the methoxymethylation of primary amides utilizes methanol (B129727) as both the reagent and the solvent under manganese(I) catalysis, liberating dihydrogen as the only byproduct. rsc.org The selection of environmentally benign solvents is also a key aspect of green chemistry in benzamide synthesis. mdpi.com

Site-Selective Functionalization and Molecular Editing Principles

Site-selective functionalization allows for the modification of a specific position in a molecule without affecting other, similarly reactive sites. This is particularly important in the synthesis of highly substituted aromatic compounds.

For benzamides, directing groups can be used to achieve regioselective alkylation. For example, cooperative nickel/aluminum catalysis has been used for the para-selective alkylation of benzamides. nih.govacs.org The use of a bulky catalyst system directs the alkylation to the position para to the amide group. nih.govacs.org Furthermore, palladium-catalyzed carbonylation of unactivated aryl C-H bonds in benzamides with carbon dioxide can lead to the formation of phthalimides, demonstrating a high degree of regio- and chemo-selectivity. rsc.org These principles of site-selective functionalization are crucial for the efficient and precise synthesis of complex benzamides.

Spectroscopic Characterization and Structural Elucidation of 4 Bromo N,3,5 Trimethoxy N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in a molecule. A hypothetical ¹H NMR spectrum of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the N-methyl protons, with their chemical shifts and splitting patterns providing clues to their specific locations within the molecule.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different carbon atoms and their electronic environments in a molecule. For this compound, the ¹³C NMR spectrum would reveal signals corresponding to the carbonyl carbon, the aromatic carbons (including those bonded to the bromine and methoxy groups), the methoxy carbons, and the N-methyl carbon.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Connectivity and Conformation

Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would provide information about the spatial proximity of protons, which is crucial for determining the three-dimensional conformation of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with a high degree of accuracy. This information would allow for the unambiguous determination of its molecular formula.

Electrospray Ionization (ESI-MS) and Other Ionization Methods

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would be suitable for analyzing this compound, allowing for the detection of the molecular ion with minimal fragmentation. Other ionization methods, such as electron ionization (EI), could also be used, which would induce fragmentation and provide valuable information about the compound's structure based on the resulting fragment ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

No experimental IR or Raman spectra for this compound have been documented in scientific literature. A theoretical analysis would be required to predict the vibrational modes, but this would be speculative without experimental validation. Such an analysis would typically identify characteristic stretching and bending frequencies for the C=O (amide), C-N, C-Br, and C-O (methoxy) bonds, as well as aromatic ring vibrations.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallographic studies for this compound. Therefore, no information is available regarding its crystal system, space group, or unit cell dimensions.

Crystal Packing and Intermolecular Interactions

Without a determined crystal structure, the nature of the crystal packing and any intermolecular interactions, such as hydrogen bonding, halogen bonding, or π-stacking, remains unknown.

Molecular Conformation and Dihedral Angles in the Crystalline Phase

The conformation of the molecule in the solid state, including the dihedral angles between the benzoyl group and the amide substituent, has not been determined.

Circular Dichroism for Stereochemical Studies (if applicable)

The applicability of circular dichroism would depend on whether the compound is chiral and has been resolved into its enantiomers. As the molecule does not possess a stereocenter, it is achiral, and thus, circular dichroism studies are not applicable.

Magnetic Susceptibility Studies

No studies on the magnetic susceptibility of this compound have been found. As the molecule is expected to be diamagnetic, significant magnetic properties that would warrant such a study are not anticipated.

Computational and Theoretical Investigations of 4 Bromo N,3,5 Trimethoxy N Methylbenzamide

Quantum Chemical Methods (e.g., Density Functional Theory, Ab Initio)

Quantum chemical methods are central to the computational analysis of molecular systems. Methods like Density Functional Theory (DFT) and Ab initio calculations are employed to solve the Schrödinger equation approximately, providing detailed information about electronic structure and energy. smu.edu DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying organic molecules, while Ab initio methods like Hartree-Fock (HF) provide a fundamental, albeit often less accurate, starting point. smu.eduresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For substituted benzamides, computational methods like DFT and HF have been shown to predict molecular geometries, including bond lengths and angles, that are in good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net

In the case of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide, a geometry optimization would reveal the precise spatial orientation of the methoxy (B1213986) groups, the N-methyl group, and the bromine atom relative to the benzene (B151609) ring and the amide plane. The electronic structure is significantly influenced by its substituents. The electron-donating methoxy groups and the electron-withdrawing bromine atom and carbonyl group create a complex electronic environment across the molecule. Calculations would quantify parameters such as charge distribution, dipole moment, and polarizability, which are crucial for understanding its intermolecular interactions and reactivity.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzamide (B126) (Illustrative) This table illustrates typical data obtained from geometry optimization calculations, based on findings for related benzamide structures.

| Parameter (Bond/Angle) | Calculated Value (B3LYP/6-31G(d,p)) |

| C=O Bond Length | ~1.24 Å |

| C-N (Amide) Bond Length | ~1.36 Å |

| Ar-C (Aryl-Carbonyl) Bond Length | ~1.50 Å |

| C-Br Bond Length | ~1.91 Å |

| C-O (Methoxy) Bond Length | ~1.37 Å |

| Ar-C-N Angle | ~118° |

| O=C-N Angle | ~122° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the analysis would likely show:

HOMO: The HOMO is expected to be distributed primarily over the electron-rich trimethoxy-substituted benzene ring. The electron-donating nature of the methoxy groups elevates the HOMO energy level, making the ring susceptible to electrophilic attack.

LUMO: The LUMO is anticipated to be localized mainly on the benzamide moiety, particularly the carbonyl group, and influenced by the bromine atom. This localization indicates that the carbonyl carbon is a primary site for nucleophilic attack.

Substituent effects are critical; electron-donating groups generally raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, thus narrowing the HOMO-LUMO gap. researchgate.netrsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Benzamides This table provides hypothetical FMO energy values to demonstrate the influence of substituents, based on general principles observed in computational studies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzamide (Reference) | -6.8 | -0.5 | 6.3 |

| 4-Methoxybenzamide | -6.3 | -0.4 | 5.9 |

| 4-Bromobenzamide | -7.0 | -0.9 | 6.1 |

| This compound (Predicted) | ~ -6.1 | ~ -1.0 | ~ 5.1 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netavogadro.cc The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, an MEP analysis would likely reveal:

Negative Regions: The most negative potential is expected to be concentrated around the carbonyl oxygen atom, a characteristic feature of amides, making it a strong hydrogen bond acceptor. The oxygen atoms of the methoxy groups would also exhibit negative potential. researchgate.net

Positive Regions: Positive potential would be located on the hydrogen atoms, particularly the N-methyl hydrogens and the aromatic hydrogens. The area around the bromine atom can also exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding. nih.gov

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of flexible molecules like substituted benzamides are highly dependent on their preferred conformation(s). Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds to identify stable conformers and the energy barriers between them.

Theoretical studies on substituted benzamides have shown that the orientation of the amide group relative to the phenyl ring is a critical conformational feature. nih.govnih.gov The planarity of the system is often distorted by steric hindrance from substituents, particularly those at the ortho positions. nih.govnih.gov For the title compound, the key conformational questions would involve the rotational position of the entire amide group with respect to the benzene ring and the orientation of the N-methyl and three methoxy groups. Computational studies can determine the relative energies of different conformers, such as those where the methoxy groups are oriented in or out of the plane of the benzene ring. nih.gov

Rotation around the bonds in this compound is restricted, leading to significant rotational energy barriers.

Amide (C(O)-N) Bond Rotation: The C(O)-N bond in amides has a partial double bond character due to resonance, resulting in a high rotational barrier (typically 15-20 kcal/mol). acs.org This restricted rotation can lead to the existence of distinct syn and anti conformers (rotamers), which can be studied using techniques like Density Functional Theory (DFT). nih.gov

Aryl (Ar-C(O)) Bond Rotation: The barrier to rotation around the bond connecting the phenyl ring to the carbonyl carbon is also significant. This barrier is strongly influenced by the substitution pattern on the ring. nsf.gov Studies on ortho-substituted benzamides show that steric repulsion between the ortho-substituent and the amide group can dramatically increase this rotational barrier. nih.govnsf.gov In the title compound, the methoxy groups at positions 3 and 5 are meta to the amide linkage but are ortho to the bromine atom, contributing to steric crowding that influences the preferred conformation and rotational energetics.

Table 3: Typical Rotational Energy Barriers in Substituted Amides (kcal/mol) This table presents representative data from computational studies on related amide systems to illustrate the magnitude of rotational barriers.

| Rotational Bond | System | Method | Calculated Barrier (kcal/mol) | Citation |

| Amide N-C(O) | Tertiary Aromatic Amides | DFT | ~14.0 - 20.0 | acs.orgnsf.gov |

| Aryl C-C(O) | Ortho-chloro-substituted Benzamides | DFT | up to 19.2 | nsf.gov |

| Amidine C-N | Protonated Benzamidines | DFT | ~31.5 (132 kJ·mol⁻¹) | beilstein-journals.org |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting spectroscopic parameters with a high degree of accuracy. ias.ac.innih.gov These calculations allow for the assignment of experimental spectra and can help in the structural elucidation of new compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP and a basis set such as 6-311++G(d,p), is effective for calculating the ¹H and ¹³C NMR spectra. nih.govdocumentsdelivered.com

First, the molecule's geometry is optimized to find its lowest energy conformation. Following optimization, the GIAO calculation is performed on this stable structure to yield the isotropic magnetic shielding values. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. The electron-withdrawing bromine atom and the electron-donating methoxy groups would have characteristic effects on the aromatic ring protons and carbons. The N-methyl and O-methyl groups would appear as distinct singlets in the ¹H NMR spectrum, with their precise shifts influenced by the rotational conformation of the amide bond and methoxy groups.

Interactive Table 1: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound

This table presents illustrative data based on typical DFT (B3LYP/6-311++G(d,p)) calculations for analogous substituted benzamides. Actual experimental values may vary.

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~7.0-7.2 | s | Aromatic protons (H-2, H-6) |

| ¹H | ~3.8-4.0 | s | Methoxy protons (3,5-OCH₃) |

| ¹H | ~3.7-3.9 | s | Methoxy proton (N-OCH₃) |

| ¹H | ~2.9-3.1 | s | N-Methyl proton (N-CH₃) |

| ¹³C | ~168-172 | - | Carbonyl carbon (C=O) |

| ¹³C | ~155-160 | - | Aromatic carbons (C-3, C-5) |

| ¹³C | ~135-140 | - | Aromatic carbon (C-1) |

| ¹³C | ~115-120 | - | Aromatic carbon (C-4) |

| ¹³C | ~105-110 | - | Aromatic carbons (C-2, C-6) |

| ¹³C | ~55-60 | - | Methoxy carbons (OCH₃) |

| ¹³C | ~35-40 | - | N-Methyl carbon (N-CH₃) |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are instrumental in assigning the observed spectral bands to specific atomic motions. ias.ac.inresearchgate.net After a geometry optimization, a frequency calculation is performed at the same level of theory. This not only confirms that the structure is a true energy minimum (no imaginary frequencies) but also provides the harmonic vibrational frequencies and their corresponding intensities. youtube.com

For this compound, key vibrational modes would include the C=O stretch of the amide group, C-N stretching, C-Br stretching, and various modes associated with the methoxy groups and the aromatic ring. A theoretical study on the related molecule 3-amino-4-methoxy benzamide demonstrated how DFT can be used to analyze vibrational modes, including those affected by intramolecular interactions. ias.ac.in Calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, improving the correlation with experimental spectra. researchgate.net

Interactive Table 2: Representative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups

This table presents illustrative data based on typical DFT (B3LYP/6-311++G(d,p)) calculations for analogous substituted benzamides. ias.ac.inresearchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C=O Stretch (Amide I) | 1650-1690 | Strong (IR) |

| Aromatic C=C Stretch | 1580-1610 | Medium-Strong |

| C-N Stretch | 1350-1400 | Medium |

| O-CH₃ Asymmetric Stretch | 2950-3000 | Medium |

| O-CH₃ Symmetric Stretch | 2830-2860 | Medium |

| C-O Stretch (Aryl Ether) | 1200-1275 | Strong (IR) |

| C-Br Stretch | 500-600 | Medium-Strong |

Intermolecular Interaction Analysis in Solution and Solid States

The arrangement of molecules in the solid state and their behavior in solution are governed by a complex network of intermolecular forces. Computational methods can dissect and quantify these interactions. nih.govresearchgate.net

Classic hydrogen bonding involves a hydrogen atom bonded to a highly electronegative atom (like N, O, or F). In the case of this compound, the molecule is an N-methylated amide, meaning it lacks an N-H proton. Therefore, it cannot act as a hydrogen bond donor in the conventional amide-to-amide (N-H···O=C) fashion that dominates the crystal structures of primary and secondary benzamides. researchgate.netmdpi.com

However, the molecule can act as a hydrogen bond acceptor through its carbonyl oxygen and methoxy oxygens. In the solid state or in protic solvents, it could form hydrogen bonds with solvent molecules or other co-formers. Furthermore, computational analyses on similar systems, such as N-methyl-N-phenylbenzamides, have shown the importance of weaker C-H···O hydrogen bonds in stabilizing crystal packing. researchgate.net The aromatic and methyl C-H groups could act as weak donors to the oxygen acceptors of neighboring molecules.

Beyond hydrogen bonding, other non-covalent interactions are crucial for this molecule.

π-π Stacking: The presence of the electron-rich aromatic ring allows for π-π stacking interactions, where two rings pack against each other. The substitution pattern (electron-donating methoxy groups and an electron-withdrawing bromo group) creates a polarized ring system, which could favor offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion. Studies on other substituted benzamides have confirmed that dispersion forces and π-stacking are essential components of the crystal packing energy. iucr.org

Halogen Bonding: The bromine atom on the aromatic ring can participate in halogen bonding. This is a directional, non-covalent interaction where the electropositive region on the outer side of the halogen (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as a carbonyl or methoxy oxygen. Computational analysis using tools like Molecular Electrostatic Potential (MEP) surfaces can visualize the σ-hole on the bromine atom and predict its propensity for forming these bonds.

Reaction Mechanism Studies and Transition State Analysis for Synthesis and Reactivity

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and calculating the energy barriers associated with transition states.

The synthesis of this compound would likely involve the reaction of a corresponding benzoyl chloride (4-bromo-3,5-dimethoxybenzoyl chloride) with N-methylmethanamine or a similar amine. slideshare.netslideshare.netglobalconference.info An alternative is the direct Friedel-Crafts carboxamidation of a substituted benzene, a reaction for which theoretical calculations have been used to probe the mechanism and the nature of the reactive intermediates. nih.gov

For a given synthetic route, DFT calculations can be employed to:

Model Reactants, Intermediates, and Products: Optimize the geometries of all species along the proposed reaction pathway.

Locate Transition States (TS): Identify the highest energy point connecting reactants to products. This is a critical step, and the nature of the TS can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

Calculate Activation Energies: The energy difference between the transition state and the reactants determines the activation barrier (ΔG‡), which is directly related to the reaction rate.

Investigate Reaction Pathways: By comparing the activation energies of different possible pathways, chemists can predict which reaction mechanism is more favorable. For instance, in a multi-step synthesis, computational analysis can help understand chemoselectivity and regioselectivity by comparing the transition state energies for different outcomes. acs.org

Chemical Reactivity and Derivatization Pathways of 4 Bromo N,3,5 Trimethoxy N Methylbenzamide

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring is a key handle for introducing molecular diversity through various substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. organic-chemistry.org For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group. organic-chemistry.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the case of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide, the aromatic ring is substituted with three electron-donating methoxy (B1213986) groups and an amide group, which can have varying electronic effects. The methoxy groups are activating, which generally disfavors SNAr reactions by increasing the electron density of the aromatic ring. nih.govnih.gov Therefore, direct SNAr reactions on this substrate are expected to be challenging under standard conditions.

Organometallic Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine substituent of this compound makes it a suitable substrate for several such reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. libretexts.orgnih.govyoutube.com This reaction is widely used to form biaryl compounds. nih.gov While specific examples with this compound are not prevalent in the literature, the general applicability of Suzuki coupling to aryl bromides suggests its potential for derivatization at the 4-position. nih.govnih.gov The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Representative Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

| Catalyst/Precatalyst | Ligand | Typical Application |

| Pd(PPh3)4 | Triphenylphosphine | General-purpose catalyst for a wide range of substrates. |

| Pd(dppf)Cl2 | dppf | Effective for challenging couplings, including those with heteroaryl halides. |

| CataCXium A Palladacycle | Buchwald Ligands (e.g., XPhos) | Highly active for coupling of sterically hindered or electron-rich aryl halides. nih.gov |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgresearchgate.net This reaction offers a method to introduce alkenyl groups at the 4-position of the benzamide (B126) core. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and stereoselectivity, typically favoring the E-isomer of the product. organic-chemistry.org

Table 2: Common Reagents and Conditions for the Heck Reaction

| Component | Examples |

| Palladium Catalyst | Pd(OAc)2, PdCl2, Pd(PPh3)4 organic-chemistry.org |

| Ligand | Triphenylphosphine, BINAP |

| Base | Triethylamine (B128534), Potassium Carbonate, Sodium Acetate |

| Alkene | Styrene, Acrylates, Acrylonitrile |

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govwikipedia.orgorganic-chemistry.org This reaction would enable the introduction of an alkynyl moiety onto the aromatic ring of this compound. Copper-free Sonogashira protocols have also been developed, often employing specific phosphine (B1218219) ligands to facilitate the reaction at milder conditions, such as room temperature. nih.govwikipedia.org

Table 3: Key Components of the Sonogashira Coupling Reaction

| Component | Role | Examples |

| Palladium Catalyst | Facilitates oxidative addition and reductive elimination. | Pd(PPh3)4, PdCl2(PPh3)2 |

| Copper(I) salt | Acts as a co-catalyst to form a copper(I) acetylide. | CuI |

| Base | Deprotonates the terminal alkyne. | Triethylamine, Diisopropylamine |

| Alkyne | The source of the alkynyl group. | Phenylacetylene, Propyne |

Reductive Debromination Strategies

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or treatment with hydride reagents. This reaction would yield N,3,5-trimethoxy-N-methylbenzamide.

Transformations at the Amide Functionality

The N-methylbenzamide group provides another site for chemical modification, including hydrolysis, amidation, and N-substitution reactions.

Hydrolysis and Amidation Reactions

The amide bond in this compound can be cleaved through hydrolysis under acidic or basic conditions to yield 4-bromo-3,5-dimethoxybenzoic acid and methylamine (B109427). Conversely, the parent carboxylic acid could undergo amidation with other amines to generate a library of different amide derivatives.

N-Substitution Reactions and Derivatization

The nitrogen atom of the amide group, being part of a secondary amide, possesses a hydrogen atom that can potentially be substituted. However, direct N-alkylation of secondary amides can be challenging. Alternatively, reduction of the amide carbonyl group using a strong reducing agent like lithium aluminum hydride would yield the corresponding secondary amine, 4-bromo-N,3,5-trimethoxybenzyl(methyl)amine. This amine could then undergo a wide range of N-substitution reactions.

Carbonyl Group Modifications

The tertiary amide functionality in this compound presents a carbonyl group that is generally less reactive towards nucleophiles than corresponding ketones or aldehydes due to the electron-donating character of the nitrogen atom. However, it can undergo specific transformations under appropriate conditions.

Interactive Table: Plausible Carbonyl Reduction Product

| Starting Material | Reagent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH4) | 1-(4-bromo-3,5-dimethoxybenzyl)-N-methylmethanamine |

Reactions Involving the Methoxy Groups

The three methoxy groups on the benzene (B151609) ring are susceptible to cleavage, providing a pathway to phenolic derivatives. This transformation is significant as it unmasks reactive hydroxyl groups that can be further functionalized.

Demethylation Reactions to Hydroxybenzamide Derivatives

The cleavage of aryl methyl ethers is a common transformation in organic synthesis, often accomplished using strong Lewis acids or proton acids. Boron tribromide (BBr3) is a particularly effective reagent for this purpose. The reaction mechanism involves the formation of an adduct between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. orientjchem.orgnbinno.commdpi.com

In the case of this compound, the three methoxy groups can potentially be cleaved to yield the corresponding trihydroxybenzamide. The regioselectivity of this reaction can be influenced by steric and electronic factors.

Ether Cleavage and Functionalization

Once the methoxy groups are converted to hydroxyl groups, a range of subsequent functionalization reactions become possible. These include O-alkylation, O-acylation, and conversion to sulfonate esters, thereby expanding the synthetic utility of the core scaffold. The resulting polyhydroxybenzamides could serve as precursors to compounds with potential applications in medicinal chemistry or materials science.

Regioselectivity and Stereoselectivity in Reactions

The substitution pattern of this compound plays a crucial role in directing the regioselectivity of its reactions. The two methoxy groups at positions 3 and 5 are ortho and para to the bromine atom and meta to the benzamide group. Conversely, the bromine atom is para to the benzamide group.

In electrophilic aromatic substitution reactions, the directing effects of the substituents would need to be considered. The methoxy groups are strongly activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. The N-methylbenzamide group is a deactivating, meta-directing group. The interplay of these electronic effects will determine the position of any further substitution on the aromatic ring. For instance, electrophilic attack is most likely to occur at the positions activated by the methoxy groups. mdpi.com

Stereoselectivity is not a major consideration for most reactions involving the aromatic ring or the amide group itself, as these are planar structures. However, if chiral reagents or catalysts are employed in subsequent transformations of derivatives, stereoselective outcomes could be achieved.

Synthetic Utility as a Chemical Precursor or Building Block

The presence of multiple functional groups makes this compound a valuable precursor for the synthesis of more complex molecules. The bromine atom is particularly useful as it can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the construction of elaborate molecular architectures. medchemexpress.com

For example, the closely related compound 1-bromo-3,5-dimethoxybenzene (B32327) is a known precursor in the synthesis of various organic compounds, including those with potential pharmaceutical applications. nbinno.com Similarly, this compound could be utilized as a scaffold to introduce diverse substituents at the 4-position of the benzene ring, leading to a library of novel compounds for biological screening or materials development.

Interactive Table: Key Functional Groups and Their Synthetic Potential

| Functional Group | Position(s) | Potential Reactions |

| Tertiary Amide | 1 | Reduction to amine |

| Methoxy | 3, 5 | Demethylation to hydroxyl |

| Bromine | 4 | Cross-coupling reactions (e.g., Suzuki, Heck) |

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex molecules like 4-bromo-N,3,5-trimethoxy-N-methylbenzamide traditionally relies on multi-step processes that can be inefficient and generate significant waste. Modern synthetic chemistry is increasingly focused on developing greener, more sustainable alternatives.

Current and Future Synthetic Approaches:

Green Solvents and Catalysts: Research is moving away from volatile organic compounds towards greener solvents like deep eutectic solvents (DESs) or even aqueous-phase reactions where possible. researchgate.netmdpi.com For a molecule like this compound, a key step would be the amide bond formation. Sustainable enzymatic strategies, for instance using Candida antarctica lipase (B570770) B (CALB) in a green solvent like cyclopentyl methyl ether, have shown high efficiency for preparing diverse amides with minimal purification. nih.gov

One-Pot Reactions: Combining multiple synthetic steps into a single, one-pot procedure improves efficiency and reduces waste. rsc.org A potential one-pot synthesis for the target compound could involve an initial bromination of a trimethoxybenzoic acid precursor, followed by activation and amidation without isolating intermediates. organic-chemistry.org

C-H Activation: A cutting-edge approach would be the direct C-H functionalization of a simpler benzamide (B126) precursor. For example, photoinduced nickel-catalyzed C-H arylation or alkylation techniques are being developed that could potentially be adapted to introduce the bromo and methoxy (B1213986) groups onto a simpler N-methylbenzamide scaffold, offering a more atom-economical route. acs.org

| Synthetic Strategy | Key Features | Potential Advantages for Target Compound | Research Focus |

| Enzymatic Amidation | Use of biocatalysts (e.g., CALB) in green solvents. nih.gov | High selectivity, mild reaction conditions, reduced waste. | Screening for enzymes tolerant of polysubstituted substrates. |

| Flow Chemistry | Continuous reaction in microreactors. | Precise control over reaction parameters, improved safety, easy scalability. | Optimization of flow conditions for bromination and amidation steps. |

| C-H Functionalization | Direct modification of C-H bonds. acs.org | Fewer synthetic steps, high atom economy. | Development of catalysts for regioselective functionalization of the benzamide core. |

| Sustainable Bromination | Using reagents like bromodimethylsulfonium bromide generated in-situ. acs.org | Milder and more selective than elemental bromine. acs.org | Adapting methods for highly activated rings like trimethoxybenzene derivatives. |

Advanced Characterization Techniques for Dynamic Processes

Understanding the behavior of a molecule like this compound requires sophisticated analytical techniques capable of probing its structure and dynamics.

Spectroscopic and Analytical Methods:

NMR Spectroscopy: Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D-NMR (COSY, HSQC, HMBC), would be essential to unambiguously assign the proton and carbon signals, confirming the substitution pattern. For dynamic processes, variable temperature (VT) NMR could be used to study the rotational barriers around the amide C-N bond and the methoxy groups.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) can provide structural information through controlled fragmentation, helping to elucidate the connectivity of the molecule.

X-ray Crystallography: The definitive method for determining the three-dimensional structure in the solid state is single-crystal X-ray diffraction. This would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as halogen bonding involving the bromine atom. researchgate.net

| Technique | Information Gained | Relevance to Target Compound |

| Variable Temperature NMR | Rotational energy barriers, conformational exchange. | Understanding the flexibility of the N-methyl and methoxy groups. |

| Solid-State NMR | Structure and dynamics in the solid phase. | Complementing X-ray crystallography, especially for microcrystalline powders. |

| Femtosecond Spectroscopy | Ultrafast electronic and vibrational dynamics. | Probing excited-state properties relevant to potential photophysical applications. |

| HRMS | Exact molecular formula confirmation. nih.gov | Essential for verifying the successful synthesis of the target compound. |

Integration of Machine Learning and AI in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and guiding the design of new compounds. nih.govyoutube.com

Computational Approaches:

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models use ML algorithms to correlate molecular descriptors with experimental activities. nih.gov For this compound, a QSAR model could be trained on a dataset of similar benzamides to predict potential biological activities, such as antifungal or enzyme inhibitory effects. nih.govnanobioletters.com

Property Prediction: Deep learning models can predict a wide range of physicochemical properties, including solubility, toxicity, and metabolic stability, from the molecular structure alone. arxiv.org This allows for in-silico screening of virtual libraries of derivatives before committing to their synthesis. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules with a desired set of properties. nih.gov By defining a target property profile (e.g., high affinity for a specific biological target, good solubility), such models could suggest novel variations of the this compound scaffold.

| AI/ML Application | Methodology | Projected Goal for Target Compound | Data Requirement |

| Biological Activity Prediction | QSAR, Deep Neural Networks. nih.gov | Identify potential therapeutic targets (e.g., AChE, BACE1 inhibitors). mdpi.comresearchgate.net | Large dataset of benzamides with measured biological activities. |

| ADMET Prediction | Graph-based neural networks, Random Forest. arxiv.org | Estimate absorption, distribution, metabolism, excretion, and toxicity profiles. | Public and proprietary databases of compound properties. |

| Materials Property Prediction | Models trained on materials data. stam-journal.org | Predict properties like thermal stability or conductivity for materials science applications. | Experimental data on related functional organic materials. |

Exploration of Self-Assembly and Supramolecular Chemistry

The specific combination of functional groups in this compound—a bromine atom, methoxy groups, and an amide linkage—makes it a prime candidate for studies in supramolecular chemistry.

Intermolecular Interactions and Assembly:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on neighboring molecules. This is a highly directional and tunable interaction used to construct complex supramolecular architectures. researchgate.net

Hydrogen Bonding: The amide group, though N-disubstituted, can still participate in C-H···O hydrogen bonds, which, while weaker than conventional N-H···O bonds, can play a significant role in crystal packing.

π-π Stacking: The electron-rich trimethoxy-substituted benzene (B151609) ring can engage in π-π stacking interactions, further stabilizing supramolecular assemblies. acs.org The interplay between halogen bonding, hydrogen bonding, and π-stacking could lead to the formation of well-defined structures like tapes, sheets, or porous frameworks.

| Interaction Type | Functional Group(s) Involved | Potential Supramolecular Outcome |

| Halogen Bonding | 4-bromo group. researchgate.net | Formation of directional chains or networks. |

| Hydrogen Bonding | Amide carbonyl (acceptor), methyl/methoxy protons (donors). | Stabilization of crystal packing. |

| π-π Stacking | Trimethoxy-substituted aromatic ring. acs.org | Formation of columnar structures or layered materials. |

| Dipole-Dipole | Amide and methoxy groups. | Influence on molecular alignment and bulk properties. |

Investigation of Material Science Applications

The unique electronic and structural features anticipated for this compound suggest potential applications in materials science.

Potential Material Applications:

Organic Electronics: The substituted benzene core could be a building block for organic semiconductors or dielectrics, where properties are tuned by the electron-donating methoxy groups and the electron-withdrawing/heavy bromine atom.

Polymer Blends: Functional polyamides or related polymers containing this benzamide moiety could be synthesized. mdpi.com Such polymers might be blended with commodity polymers like Nylon 6 to enhance properties through specific intermolecular interactions (e.g., hydrogen bonding), improving miscibility and mechanical performance. mdpi.com

Functional Gels: Through self-assembly in appropriate solvents, the compound could form supramolecular gels. The responsiveness of these gels to stimuli like temperature or light could be explored for applications in sensing or controlled release.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N,3,5-trimethoxy-N-methylbenzamide, and how can reaction yields be improved?

- Methodology : A common approach involves coupling substituted benzoyl chlorides with methylamine derivatives. For example, reacting 4-bromo-3,5-trimethoxybenzoyl chloride with N-methylhydroxylamine under reflux in anhydrous solvents (e.g., dichloromethane or THF) with a base like triethylamine. Purification via preparative HPLC or column chromatography is critical, as shown in analogs yielding ~33% purity after HPLC . Optimize stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and use inert atmospheres to minimize side reactions.

Q. How is structural confirmation achieved for this compound, and what analytical techniques are essential?

- Methodology : Use multinuclear NMR (¹H, ¹³C) to confirm substituent positions and methyl group integration. For example, ¹H NMR in DMSO-d₆ for related benzamides shows distinct peaks for methoxy groups at δ 3.2–3.8 ppm and aromatic protons at δ 6.9–8.1 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated within 0.5 ppm error) . X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation, as demonstrated for structurally similar brominated benzamides .

Q. What solvent systems and conditions are recommended for stability and solubility studies?

- Methodology : Test solubility in DMSO, methanol, and dichloromethane, which are common for in vitro assays. Stability studies should include pH variations (2–12) and temperatures (4°C to 40°C) over 72 hours, monitored via HPLC. For analogs, aqueous solubility is typically low (<1 mg/mL), necessitating DMSO stock solutions .

Advanced Research Questions

Q. How can regioselective bromination be controlled in the synthesis of this compound derivatives?

- Methodology : Use directing groups (e.g., methoxy substituents) to orient bromination. For example, 3,5-dimethoxy groups on the benzene ring direct electrophilic bromine (Br₂ or NBS) to the para position. Reaction monitoring via TLC and quenching with Na₂S₂O₃ ensures selectivity. Computational modeling (DFT) predicts electron density distribution to validate regioselectivity, as applied in similar systems .

Q. What computational tools are effective in predicting the reactivity and binding affinity of this compound?

- Methodology : Employ density functional theory (DFT) for electronic structure analysis (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina, Schrödinger Suite) to assess protein-ligand interactions. PubChem’s InChIKey and SMILES data enable virtual screening against targets like kinases or GPCRs . QSAR models trained on analogs can predict bioactivity, leveraging datasets from ChEMBL or PubChem BioAssay .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) and standardize protocols (IC₅₀ determination with positive controls). For instance, discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Meta-analysis of SAR data, such as comparing methoxy vs. bromo substituent effects, clarifies structure-activity trends .

Q. What strategies are recommended for designing derivatives to enhance metabolic stability?

- Methodology : Introduce steric hindrance (e.g., bulkier alkyl groups on the amide nitrogen) or replace metabolically labile methoxy groups with bioisosteres (e.g., trifluoromethyl). In vitro microsomal assays (human/rat liver microsomes) quantify metabolic half-life. For example, N-methylation in analogs reduces CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.